molecular formula C22H37NO3 B010391 p-Nitrophenyl hexadecyl ether CAS No. 102703-33-3

p-Nitrophenyl hexadecyl ether

Cat. No. B010391
M. Wt: 363.5 g/mol
InChI Key: HOBVESXNPYPANG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrodiphenyl ethers, including compounds similar to p-nitrophenyl hexadecyl ether, often involves phase transfer catalysis techniques. These methods facilitate the reaction between different phases, such as solid-liquid phase transfer catalysis, which is used to produce nitrodiphenyl ethers by reacting nitrochlorobenzene with potassium phenoxide in the presence of a phase transfer catalyst. This approach offers advantages in terms of reaction control, rate enhancement, and selectivity, with various catalysts being explored to optimize the synthesis process (Yadav & Subramanian, 2004).

Molecular Structure Analysis

The molecular structure of p-nitrophenyl hexadecyl ether and related compounds has been studied to understand their phytotoxic activities, which relate to their interactions with biological systems. These studies reveal that the presence of a p-nitro group on one of the phenyl rings and specific substituents on the other can significantly affect the compound's biological activity, demonstrating the importance of molecular structure in determining the chemical behavior of nitrodiphenyl ethers (Lambert, Sandmann, & Boger, 1983).

Chemical Reactions and Properties

The chemical reactivity of p-nitrophenyl hexadecyl ether involves various reactions, including hydrolysis and catalytic cleavage. Studies on similar compounds, such as p-nitrophenyl esters, have shown that they can undergo hydrolysis in mixtures of water and fluorous solvents, catalyzed by surfactants or colloidal particles. These reactions are influenced by factors such as pH and the nature of the catalyst, highlighting the complex interplay between structure and reactivity in determining the chemical properties of nitrodiphenyl ethers (Zhu & Ford, 2009).

Physical Properties Analysis

The physical properties of nitrodiphenyl ethers, such as solubility and phase behavior, are critical for their application in various domains. Research into the solvatochromic properties of long alkyl chain π* indicators, including alkyl 4-nitrophenyl ethers, provides insights into how the alkyl chain length affects solute-solvation processes and the solvatochromic character of these compounds. Such studies are essential for understanding the physicochemical behavior of p-nitrophenyl hexadecyl ether and its potential applications (Helburn et al., 2007).

Chemical Properties Analysis

The chemical properties of p-nitrophenyl hexadecyl ether, including its reactivity and stability, are influenced by its nitrodiphenyl ether framework. Research on nitrodiphenyl ethers has explored their synthesis, reactivity, and potential as intermediates in organic synthesis. These studies highlight the versatility of nitrodiphenyl ethers in chemical reactions and their potential utility in various chemical processes (Shan-ji, 2004).

Scientific Research Applications

Environmental Impact of Related Compounds

Polybrominated Diphenyl Ethers (PBDEs) : Extensively used as flame retardants, PBDEs have been found to accumulate rapidly in the environment, with their levels in certain regions among the highest reported. Studies have shown that PBDEs in the environment can lead to increasing concentrations in sediments and biological samples, indicating significant persistence and potential for bioaccumulation (Wang et al., 2007).

Transformation and Synthesis Techniques

Synthesis of Benzoazacrown Ethers : A review details a new methodology for synthesizing benzoazacrown ethers, highlighting a novel approach to constructing macrocyclic ligands that bind metal and ammonium ions. This process involves stepwise transformations of the macrocycle of readily accessible benzocrown ethers, pointing towards innovative synthetic pathways that could be relevant for creating similar complex compounds (Gromov et al., 2004).

Degradation and Environmental Fate

Degradation Processes for PBDEs : The degradation of PBDEs in liquid systems has been reviewed, with a focus on photolysis, zerovalent iron, and TiO2 photocatalysis. The oxidative degradation by TiO2 is highlighted as a particularly effective technology for treating water contaminated with PBDEs, achieving higher degrees of debromination and mineralization, which could be relevant when considering the environmental fate and degradation of "p-Nitrophenyl hexadecyl ether" (Santos et al., 2016).

properties

IUPAC Name

1-hexadecoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBVESXNPYPANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333723
Record name p-Nitrophenyl hexadecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl hexadecyl ether

CAS RN

102703-33-3
Record name p-Nitrophenyl hexadecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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